2-Acetyl-6-methoxynaphthalene
2-Acetyl-6-methoxynaphthalene
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
6′-Methoxy-2′-acetonaphthone (6-methoxy-2-naphthylacetic acid ) is metabolite of nabumetone, a phototoxic nonsteroidal antiinflammatory drug.
6′-Methoxy-2′-acetonaphthone is suitable for use in the synthesis of 6-methoxy-2-naphthylacetic acid. It may be used in the preparation of fluorogenic aldol sensors.
6′-Methoxy-2′-acetonaphthone (6-methoxy-2-naphthylacetic acid ) is metabolite of nabumetone, a phototoxic nonsteroidal antiinflammatory drug.
6′-Methoxy-2′-acetonaphthone is suitable for use in the synthesis of 6-methoxy-2-naphthylacetic acid. It may be used in the preparation of fluorogenic aldol sensors.
Brand Name:
Vulcanchem
CAS No.:
3900-45-6
VCID:
VC20824099
InChI:
InChI=1S/C13H12O2/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-8H,1-2H3
SMILES:
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC
Molecular Formula:
C13H12O2
Molecular Weight:
200.23 g/mol
2-Acetyl-6-methoxynaphthalene
CAS No.: 3900-45-6
Cat. No.: VC20824099
Molecular Formula: C13H12O2
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards 6′-Methoxy-2′-acetonaphthone (6-methoxy-2-naphthylacetic acid ) is metabolite of nabumetone, a phototoxic nonsteroidal antiinflammatory drug. 6′-Methoxy-2′-acetonaphthone is suitable for use in the synthesis of 6-methoxy-2-naphthylacetic acid. It may be used in the preparation of fluorogenic aldol sensors. |
|---|---|
| CAS No. | 3900-45-6 |
| Molecular Formula | C13H12O2 |
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | 1-(6-methoxynaphthalen-2-yl)ethanone |
| Standard InChI | InChI=1S/C13H12O2/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-8H,1-2H3 |
| Standard InChI Key | GGWCZBGAIGGTDA-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
| Appearance | Powder |
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